1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Description
This urea derivative features a central urea linkage (–NH–CO–NH–) flanked by two distinct aromatic moieties: a 4-chlorophenylmethyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-ylmethyl substituent. The 4-chlorophenyl group enhances lipophilicity, which may influence pharmacokinetic behavior.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-17(25-18(23-13)15-5-3-2-4-6-15)12-22-19(24)21-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCASSTBPTEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-methyl-2-phenyl-1,3-thiazol-5-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Urea Derivatives with Thiazole/Thiadiazole Moieties
Compounds sharing the urea core with thiazole or thiadiazole substituents exhibit notable structural and functional parallels:
*Calculated based on formula.
Key Observations :
- Chlorine atoms in 8f and 8g improve yields compared to non-halogenated analogs, likely due to enhanced crystallinity .
Substituent Effects on Bioactivity and Reactivity
- Anti-T. gondii Activity : A thiazolidin-4-one derivative with a 4-chlorophenyl group () demonstrated anti-Toxoplasma gondii activity, suggesting that the target compound’s thiazole and chloroaryl groups may confer similar properties .
- Fluorinated Analogs : 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea () replaces chlorine with fluorine and introduces a trifluoromethyl group. Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chloro analogs .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , which use dimethyl acetylenedicarboxylate as a thia-Michael acceptor or high-yield crystallization from dimethylformamide .
Structural and Crystallographic Insights
- Isostructurality: Compounds in crystallize in triclinic systems with P̄1 symmetry, featuring planar conformations except for perpendicular fluorophenyl groups. This suggests that the target compound’s 4-methyl-2-phenylthiazole group may adopt similar non-planar conformations, affecting packing efficiency .
- Crystallography Tools : Studies relied on SHELX () and ORTEP-3 () for structure refinement, ensuring high accuracy in bond-length and angle measurements .
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research has indicated various biological activities associated with this compound, including:
- Antibacterial Activity
- Antifungal Activity
- Anticancer Activity
Antibacterial Activity
Studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar thiazole structures have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
Antifungal Activity
The antifungal properties of related thiazole compounds have also been explored. In vitro studies indicated that certain thiazole derivatives exhibited notable antifungal activity against common fungal pathogens. The mechanism of action appears to involve disruption of the fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. The presence of the thiazole ring is crucial for enhancing cytotoxic activity against various cancer cell lines such as HT29 and Jurkat cells. For example, a related compound demonstrated an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HT29 | < 10 |
| Compound E | Jurkat | < 15 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds similar to this urea have shown strong inhibitory effects on urease and acetylcholinesterase enzymes .
- Protein Binding : Docking studies suggest effective binding interactions with serum albumin, indicating potential pharmacokinetic advantages.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- A study reported that a thiazole derivative exhibited significant antibacterial activity with an IC50 value of 2.14 µM against urease, suggesting potential therapeutic applications in treating infections where urease plays a role.
- Another investigation revealed that certain derivatives displayed strong cytotoxic effects on cancer cell lines, warranting further exploration in clinical settings.
Q & A
Basic: What are the optimal synthetic routes for 1-[(4-chlorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : Synthesize the 4-methyl-2-phenyl-1,3-thiazole-5-methanol intermediate via cyclization of thiourea derivatives with α-halo ketones .
Alkylation : React the thiazole intermediate with 4-chlorobenzyl isocyanate under basic conditions (e.g., K₂CO₃ in DMF) to form the urea linkage .
Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) for high purity (>95%) .
Key Considerations : Optimize reaction time (12–24 hrs) and temperature (80–100°C) to prevent side products like over-alkylation .
Advanced: How can researchers address challenges in regioselective alkylation during synthesis?
Methodological Answer:
Regioselectivity issues arise when multiple reactive sites exist (e.g., competing NH groups in urea). Strategies include:
- Protecting Groups : Temporarily block non-target NH groups using Boc or Fmoc protection .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the desired NH site .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction specificity .
Data Contradiction : Some studies report higher yields with microwave-assisted synthesis (e.g., 70% vs. 50% conventional), but reproducibility depends on precise microwave power control .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm urea NH protons (δ 8.2–8.5 ppm) and aromatic/thiazole protons. 2D NMR (HSQC, HMBC) resolves overlapping signals .
- XRD : Single-crystal X-ray diffraction confirms bond angles and spatial arrangement, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~428.5 Da) .
Advanced: How does the electronic nature of substituents influence bioactivity?
Methodological Answer:
- Thiazole Ring : The 4-methyl group enhances lipophilicity, improving membrane permeability, while the phenyl group at C2 stabilizes π-π interactions with target proteins .
- Chlorophenyl Group : The electron-withdrawing Cl atom increases electrophilicity, potentially enhancing binding to cysteine residues in enzymes (e.g., kinase inhibitors) .
Case Study : Replacement of Cl with F (electron-deficient analog) reduced IC₅₀ by 40% in kinase inhibition assays, suggesting electronic tuning is critical .
Basic: What in vitro assays are suitable for preliminary bioactivity assessment?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition at λₑₓ 380 nm, λₑₘ 460 nm) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .
Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate with triplicate experiments .
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) alters ionization states; standardize buffers .
- Cell Line Variability : Use authenticated cell lines (e.g., ATCC) and report passage numbers .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences .
Example : A 2023 study reported IC₅₀ = 12 µM (HeLa), while a 2024 study found 28 µM due to differing serum concentrations (5% vs. 10% FBS) .
Basic: What computational approaches predict interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB ID: 1ATP). Focus on H-bonding with urea NH and thiazole S atom .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : GROMACS for 50 ns simulations to assess binding stability (RMSD < 2 Å acceptable) .
Advanced: What strategies optimize pharmacokinetic properties?
Methodological Answer:
- Solubility : Co-crystallization with cyclodextrins improves aqueous solubility (e.g., 2.5-fold increase with β-CD) .
- Metabolic Stability : Introduce deuterium at benzylic positions to reduce CYP450-mediated oxidation (e.g., t₁/₂ increased from 1.2 to 3.8 hrs in rat liver microsomes) .
- Prodrug Design : Esterify urea NH with pivaloyloxymethyl groups for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
